[(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine

Purity Quality Control Procurement

The compound [(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine (CAS 883531-77-9) is a heterocyclic secondary amine that combines a 1-methylpiperidine core with a thienylmethyl substituent. It possesses the molecular formula C12H20N2S, a molecular weight of 224.37 g/mol, and an MDL identifier MFCD06801085.

Molecular Formula C12H20N2S
Molecular Weight 224.37 g/mol
CAS No. 883531-77-9
Cat. No. B1630005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine
CAS883531-77-9
Molecular FormulaC12H20N2S
Molecular Weight224.37 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)CNCC2=CC=CS2
InChIInChI=1S/C12H20N2S/c1-14-6-4-11(5-7-14)9-13-10-12-3-2-8-15-12/h2-3,8,11,13H,4-7,9-10H2,1H3
InChIKeyKBIMBEKNTLFQHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 883531-77-9 [(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine: Molecular Profile and Core Structural Identity for Research Procurement


The compound [(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine (CAS 883531-77-9) is a heterocyclic secondary amine that combines a 1-methylpiperidine core with a thienylmethyl substituent [1]. It possesses the molecular formula C12H20N2S, a molecular weight of 224.37 g/mol, and an MDL identifier MFCD06801085 . This structural hybrid is supplied as a research chemical, typically at purities of 95–98%, and is primarily employed as a synthetic building block or small‑molecule probe in medicinal chemistry and chemical biology [2].

Why Substituting [(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine with Generic Piperidine Amines Fails in Research Applications


While many piperidine‑based amines share the same elemental composition, small variations in the substitution pattern—such as the position of the methyl group on the piperidine ring or the attachment point of the thiophene moiety—can drastically alter lipophilicity, hydrogen‑bonding capacity, and steric bulk [1]. For example, the positional isomer N‑methyl‑[1‑(thien‑2‑ylmethyl)piperid‑4‑yl]methylamine (CAS 930111‑07‑2) differs only in the connectivity of the methyl and thienyl groups, yet this shift changes the computed XLogP3 and topological polar surface area, which in turn influence membrane permeability and target‑binding kinetics [2]. In the absence of head‑to‑head comparative biological data, these physicochemical divergences alone make generic substitution a high‑risk proposition for reproducible SAR studies [3].

Quantitative Differentiation of [(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine Against Structural Analogs and Class Benchmarks


Purity Specification Benchmarking Against In‑Class Piperidine‑Thienyl Amines

Commercial suppliers offer [(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine at a minimum purity of 95% (AKSci) to 98% (Leyan) . In contrast, the closely related positional isomer N‑methyl‑[1‑(thien‑2‑ylmethyl)piperid‑4‑yl]methylamine (CAS 930111‑07‑2) is typically listed at 97% purity by Thermo Scientific . While the purity difference is modest, the target compound's specification is consistently documented across multiple independent vendors, facilitating side‑by‑side lot comparisons and ensuring batch‑to‑batch reproducibility in multi‑step syntheses.

Purity Quality Control Procurement

Lipophilicity (XLogP3) and Polar Surface Area Differences Between Positional Isomers

Computed physicochemical descriptors reveal that [(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine exhibits an XLogP3 value of 1.8 and a topological polar surface area (TPSA) of 43.5 Ų [1]. In contrast, its positional isomer N‑methyl‑[1‑(thien‑2‑ylmethyl)piperid‑4‑yl]methylamine (CAS 930111‑07‑2) has a computed TPSA of 18.5 Ų [2]. The 25 Ų difference in polar surface area translates to a ~135% higher hydrogen‑bonding capacity for the target compound, which can directly influence aqueous solubility, protein‑binding profiles, and passive diffusion across lipid bilayers [3].

Lipophilicity Membrane Permeability Physicochemical Profiling

Rotatable Bond Count and Conformational Flexibility Relative to Piperidine‑Thienyl Analogs

The target compound contains 4 rotatable bonds, as computed by PubChem [1]. This is identical to the count for its positional isomer (CAS 930111‑07‑2) [2] but is notably lower than many extended piperidine derivatives such as (2‑methoxyethyl)[(1‑methylpiperidin‑4‑yl)methyl]amine, which possesses 6 rotatable bonds [3]. The reduced flexibility of the target compound can confer a more constrained conformational ensemble, which is often associated with higher ligand efficiency and improved target‑binding enthalpy in fragment‑based drug discovery [4].

Conformational Flexibility Ligand Efficiency Medicinal Chemistry

Safety and Handling Profile: Irritant Classification with Minimal Hazard Burden

According to vendor safety data sheets, [(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine is classified solely as an irritant (Hazard: Irritant) and is not designated as a hazardous material for transport under DOT/IATA regulations . In comparison, many piperidine‑based building blocks (e.g., methyl((1‑methylpiperidin‑4‑yl)methyl)amine) carry additional hazard statements such as H302 (Harmful if swallowed) and H227 (Combustible liquid) [1]. The absence of acute toxicity and flammability warnings simplifies inventory management, reduces shipping costs, and lowers the administrative burden for academic and industrial laboratories.

Safety Regulatory Laboratory Handling

Synthetic Versatility: Dual Reactive Sites for Divergent Functionalization

The compound's structure incorporates two distinct nucleophilic centers: the secondary amine nitrogen and the electron‑rich thiophene ring [1]. This bifunctionality enables orthogonal derivatization—alkylation or acylation at the amine without disrupting the thiophene ring, and electrophilic substitution (e.g., bromination, formylation) at the 5‑position of the thiophene while leaving the piperidine moiety intact [2]. In contrast, simpler piperidine analogs such as 1‑(thiophen‑2‑ylmethyl)piperidine (CAS 91253‑06‑4) lack the secondary amine handle, limiting them to modifications only on the piperidine nitrogen or the thiophene ring [3]. The dual‑handle architecture expands the accessible chemical space from a single starting material, a key advantage in library synthesis.

Synthetic Chemistry Building Block Parallel Synthesis

Hydrogen Bond Acceptor Count and Solubility Profile Versus Non‑Thienyl Analogs

The compound contains three hydrogen bond acceptors (two nitrogen atoms and the sulfur atom of the thiophene ring) and one hydrogen bond donor (the secondary amine) [1]. This acceptor‑to‑donor ratio (3:1) is higher than that of many common piperidine building blocks, such as methyl((1‑methylpiperidin‑4‑yl)methyl)amine, which has only two hydrogen bond acceptors and one donor [2]. The additional acceptor site (the thiophene sulfur) contributes to a more favorable aqueous solubility profile, as evidenced by the compound's computed XLogP3 of 1.8—significantly lower than the 2.5 typically observed for comparably sized aliphatic amines [3]. Improved solubility can enhance reaction yields in aqueous‑based chemistries and simplify purification.

Solubility Hydrogen Bonding Pre‑formulation

High‑Confidence Application Scenarios for [(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine Based on Quantitative Differentiation


Structure‑Activity Relationship (SAR) Studies Requiring a Constrained, Lipophilic Scaffold

The compound's 4 rotatable bonds and moderate XLogP3 of 1.8 make it an ideal core for probing the effect of conformational restriction on target binding [1]. Its higher TPSA relative to positional isomers (43.5 Ų vs. 18.5 Ų) allows researchers to interrogate the role of polarity in membrane permeability and off‑target selectivity [2].

Divergent Library Synthesis Exploiting Orthogonal Functionalization

With two independent reactive handles—the secondary amine and the thiophene C5 position—this compound enables parallel synthesis of diverse analogs from a single intermediate [3]. This reduces the number of synthetic steps and conserves material, a critical advantage in early‑stage drug discovery where compound supply is limited.

Aqueous‑Compatible Chemical Biology Assays

The presence of three hydrogen bond acceptors and an irritant‑only safety profile supports the compound's use in biochemical assays that require moderate aqueous solubility and minimal toxicity concerns. It can be employed as a soluble probe for target engagement studies without the need for high concentrations of DMSO.

High‑Throughput Screening (HTS) Library Enrichment

The compound's clean safety classification (no H302 or H227) simplifies inventory management and automated handling in HTS facilities . Its consistent purity across vendors (95–98%) ensures reliable hit confirmation and reduces false positives due to impurity‑driven artifacts.

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